molecular formula C20H20N2O3 B1684230 Elliptinium acetate CAS No. 58337-35-2

Elliptinium acetate

Numéro de catalogue: B1684230
Numéro CAS: 58337-35-2
Poids moléculaire: 336.4 g/mol
Clé InChI: BOMZMNZEXMAQQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

L'acétate d'ellipticine subit diverses réactions chimiques, notamment :

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des agents oxydants et des molécules biologiques nucléophiles. Les principaux produits formés à partir de ces réactions sont des adduits d'ADN et d'ARN liés de manière covalente .

4. Applications de la Recherche Scientifique

L'acétate d'ellipticine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

L'acétate d'ellipticine exerce ses effets principalement par intercalation de l'ADN et inhibition de la topoisomérase II . En stabilisant le complexe clivable de la topoisomérase II, il induit des cassures de l'ADN, ce qui inhibe la réplication de l'ADN et la synthèse de l'ARN et des protéines . Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses . La liaison covalente de l'acétate d'ellipticine aux acides nucléiques améliore encore son activité antitumorale en empêchant la réparation et la réplication de l'ADN .

Applications De Recherche Scientifique

Breast Cancer Treatment

  • Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
    • A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
    • Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
  • Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
    • Xerostomia (dry mouth) occurring in approximately 10% of patients.
    • Immune-mediated hemolytic reactions were not observed with the modified dosing schedule .

Mechanistic Insights

Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

Comparative Efficacy and Safety

A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:

Agent Efficacy in Breast Cancer Common Toxicities
This compound18% objective responseXerostomia, immune-mediated reactions
Doxorubicin~60% objective responseCardiotoxicity, myelosuppression
Paclitaxel~30-40% objective responseNeuropathy, hypersensitivity reactions

Case Studies and Research Findings

  • Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .

Activité Biologique

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3 with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.

This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.

Key Features:

  • Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
  • DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.

Biological Activity Overview

This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:

Activity Description
Antitumor Activity Demonstrated efficacy in various cancers, particularly breast cancer.
Cytotoxic Properties Induces apoptosis in cancer cells through DNA damage.
Minimal Side Effects Reports indicate low incidence of myelosuppression and renal insufficiency during treatment.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.

Phase II Study in Breast Cancer

A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:

  • Objective Response : Two patients exhibited tumor responses lasting over four weeks.
  • Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .

Efficacy in Metastatic Breast Cancer

In another phase II study involving 33 evaluable patients:

  • Complete Remission : One patient achieved complete remission.
  • Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .

Covalent Binding to Nucleic Acids

Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:

  • Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be 2.4×1062.4\times 10^{-6} and 3.4×1063.4\times 10^{-6}, respectively.
  • Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .

Comparative Analysis with Other Compounds

This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:

Compound Name Structure Similarity Mechanism of Action Unique Feature
EllipticineHighTopoisomerase II inhibitorNaturally occurring alkaloid
DoxorubicinModerateDNA intercalatorWidely used chemotherapeutic agent
MitoxantroneModerateTopoisomerase II inhibitorAlso acts as an anthracycline
CamptothecinLowTopoisomerase I inhibitorDerived from natural sources

Propriétés

Numéro CAS

58337-35-2

Formule moléculaire

C20H20N2O3

Poids moléculaire

336.4 g/mol

Nom IUPAC

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate

InChI

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4)

Clé InChI

BOMZMNZEXMAQQW-UHFFFAOYSA-N

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

SMILES canonique

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

Apparence

solid powder

Key on ui other cas no.

58337-35-2

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

58337-34-1 (Parent)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-methyl-9-hydroxyellipticinium
2-methyl-9-hydroxyellipticinium acetate
9-HME
9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
9-hydroxy-2-methylellipticinium
9-hydroxy-2-methylellipticinium acetate
9-hydroxy-2N-methyl-ellipticinium acetate
9-hydroxy-methyl-ellipticinium
Celiptium
elliptinium
elliptinium acetate
elliptinium iodide
elliptinium ion(1+)
hydroxy-methyl-ellipticinium
N(2)-methyl-9-hydroxyellipticinium
NSC 264-137
NSC 264137

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elliptinium acetate
Reactant of Route 2
Elliptinium acetate
Reactant of Route 3
Elliptinium acetate
Reactant of Route 4
Elliptinium acetate
Reactant of Route 5
Elliptinium acetate
Reactant of Route 6
Elliptinium acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.